methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate
CAS No.: 1060184-46-4
Cat. No.: VC11911992
Molecular Formula: C13H13N5O4
Molecular Weight: 303.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060184-46-4 |
|---|---|
| Molecular Formula | C13H13N5O4 |
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | methyl 5-[(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3 |
| Standard InChI Key | FXZRPGAKRGGNKN-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound combines a triazolopyrimidine scaffold (a bicyclic system with triazole and pyrimidine rings) and a furan-2-carboxylate group. The triazolopyrimidine core is substituted with an ethyl group at position 3 and a ketone at position 7, while the furan ring is esterified with a methyl group. This hybrid structure enhances its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .
Key Physicochemical Parameters
The moderate lipophilicity (LogP ~1.2) suggests balanced solubility and membrane permeability, favorable for drug-like properties. The high polar surface area (125 Ų) indicates potential challenges in blood-brain barrier penetration but advantages in aqueous solubility .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the construction of the triazolopyrimidine core. A representative route includes:
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Cyclocondensation: Reaction of ethyl 3-ethyl-7-oxo-3H,6H,7H-[1, triazolo[4,5-d]pyrimidine-6-carboxylate with a furan-derived aldehyde under basic conditions (e.g., K₂CO₃ in DMF).
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Esterification: Methylation of the furan carboxylic acid intermediate using methanol and a catalytic acid.
Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Purification Method |
|---|---|---|---|---|
| Cyclocondensation | DMF/Ethanol | K₂CO₃ | 80–100°C | TLC, Recrystallization |
| Esterification | Methanol | H₂SO₄ | Reflux | Column Chromatography |
Thin-layer chromatography (TLC) and recrystallization are critical for isolating intermediates, while column chromatography ensures final product purity.
Biological Activity and Mechanisms
Anticancer Activity
The triazolopyrimidine core may intercalate DNA or inhibit topoisomerase II, as seen in related compounds. For instance, methyl 5-(((5-methyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate (PubChem CID: 135954281) shows cytotoxicity against HeLa cells (IC₅₀ = 12.4 μM) .
Enzymatic Interactions
The furan ester moiety may enhance binding to ATP-binding cassettes or kinase domains, as observed in purine derivatives. Piperazine-linked analogs demonstrate modulation of G-protein-coupled receptors (GPCRs), suggesting possible applications in neurological disorders .
Comparative Analysis with Structural Analogs
This table highlights the variability in biological activity based on substituents, underscoring the need for targeted modifications .
Future Directions and Challenges
Pharmacokinetic Studies
Current data lack ADMET profiles (absorption, distribution, metabolism, excretion, toxicity). In silico predictions (e.g., SwissADME) recommend optimizing the furan ester to reduce hepatic metabolism .
Targeted Drug Delivery
Conjugation with nanoparticles or lipid carriers could address solubility limitations. For example, liposomal encapsulation improved the bioavailability of analogous triazolopyrimidines by 3.2-fold in murine models .
Synthetic Scalability
Transitioning from lab-scale (mg) to industrial (kg) production requires optimizing catalyst recycling and solvent recovery. Continuous flow reactors may enhance yield (>85%) and reduce waste.
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